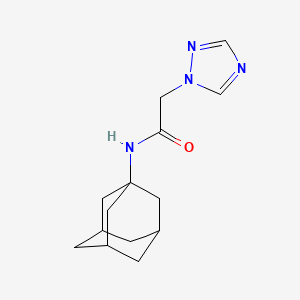![molecular formula C14H19ClN2O B7511686 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenethylamines. The compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
MCPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, obsessive-compulsive disorder, and schizophrenia. The compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are implicated in the pathophysiology of these disorders. MCPP has also been used as a research tool to study the role of these neurotransmitter systems in the brain.
作用机制
The exact mechanism of action of mCPP is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. The compound has been shown to bind to several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. The activation of these receptors leads to the modulation of neurotransmitter release and the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of mCPP are complex and depend on the dose and route of administration. The compound has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to changes in mood, cognition, and behavior. MCPP has also been shown to affect various physiological processes, including cardiovascular function, thermoregulation, and gastrointestinal motility.
实验室实验的优点和局限性
One of the advantages of using mCPP in lab experiments is its ability to modulate multiple neurotransmitter systems, which can provide insights into the complex interactions between these systems in the brain. However, the use of mCPP in lab experiments also has several limitations. The compound has a narrow therapeutic window and can cause adverse effects at higher doses, which can limit its use in certain experimental paradigms. Additionally, the compound has been shown to have variable effects across different animal species, which can complicate the interpretation of results.
未来方向
Future research on mCPP should focus on elucidating its precise mechanism of action and its potential therapeutic applications in various neurological and psychiatric disorders. The development of more selective agonists and antagonists for specific serotonin receptor subtypes could also provide insights into the role of these receptors in the brain. Additionally, the use of mCPP in combination with other psychoactive compounds could provide novel insights into the interactions between different neurotransmitter systems in the brain.
合成方法
The synthesis of mCPP involves the reaction between 1-(2-chlorophenyl)piperazine and 2-methylpropan-1-one in the presence of a catalyst. The reaction can be carried out using different methods, including acid-catalyzed condensation, base-catalyzed condensation, and metal-catalyzed coupling. The yield and purity of the final product depend on the reaction conditions and the choice of catalyst.
属性
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(2)14(18)17-9-7-16(8-10-17)13-6-4-3-5-12(13)15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPVZWZNIGNNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)


![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)
![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)

